REACTION_CXSMILES
|
[Br:1]N1C(=O)CCC1=O.[CH:9]([C:12]1[CH:17]=[CH:16][N:15]=[C:14]([NH2:18])[N:13]=1)([CH3:11])[CH3:10]>C(Cl)(Cl)Cl>[Br:1][C:17]1[C:12]([CH:9]([CH3:11])[CH3:10])=[N:13][C:14]([NH2:18])=[N:15][CH:16]=1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0.39 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=NC(=NC=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resultant yellow solution was stirred at ambient temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (3-10% 9:1 methanol:ammonium hydroxide in chloroform)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC(=NC1)N)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.18 mmol | |
AMOUNT: MASS | 0.69 g | |
YIELD: PERCENTYIELD | 113% | |
YIELD: CALCULATEDPERCENTYIELD | 113.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |